2-Cyclohexen-1-one, 2,2'-dithiobis[3-hydroxy-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a cyclohexenone ring, two thiol groups, and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- typically involves the use of 2-aminopyrazine as a catalyst. The process begins with the activation of the aldehyde carbonyl group through hydrogen bond formation with the amino group of 2-aminopyrazine. This activation leads to the insertion of one molecule of dimedone, forming an intermediate compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized through catalytic oxidation processes, involving the use of hydrogen peroxide and vanadium catalysts .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The thiol and hydroxyl groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper reagents, enol silanes, and phosphoniosilylations . The conditions for these reactions vary, but they often involve the use of catalysts and specific temperature and pressure settings.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions can produce ketones or carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- has several scientific research applications, including:
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action for 2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- involves the activation of the aldehyde carbonyl group by hydrogen bond formation with the amino group of 2-aminopyrazine. This activation facilitates the insertion of dimedone, leading to the formation of intermediate compounds that undergo further reactions . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to form stable intermediates and react with various nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler compound with a similar cyclohexenone ring structure.
3-Oxo-α-ionol: Contains a similar cyclohexenone ring but with additional functional groups.
Blumenol C: Another compound with a cyclohexenone ring and hydroxyl groups.
Uniqueness
What sets 2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- apart from these similar compounds is the presence of two thiol groups and hydroxyl groups, which provide unique reactivity and versatility in chemical synthesis and applications.
Properties
CAS No. |
78663-71-5 |
---|---|
Molecular Formula |
C16H22O4S2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
3-hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)disulfanyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C16H22O4S2/c1-15(2)5-9(17)13(10(18)6-15)21-22-14-11(19)7-16(3,4)8-12(14)20/h17,19H,5-8H2,1-4H3 |
InChI Key |
JJTUKNJEKYRZSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)SSC2=C(CC(CC2=O)(C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.